Pentanoic acid, 3-acetyl-2-benzenesulfonylamino-4-oxo-2-trifluoromethyl-, methyl ester
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Overview
Description
METHYL 3-ACETYL-2-BENZENESULFONAMIDO-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a trifluoromethyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ACETYL-2-BENZENESULFONAMIDO-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions to form the benzenesulfonamide.
Introduction of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the ester group: The esterification reaction involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Final assembly: The final step involves coupling the intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-ACETYL-2-BENZENESULFONAMIDO-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique properties, making the compound useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of METHYL 3-ACETYL-2-BENZENESULFONAMIDO-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The benzenesulfonamide group is known to interact with various biological targets, including carbonic anhydrase enzymes, which play a role in pH regulation and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-ACETYL-2-BENZENESULFONAMIDO-4-OXO-2-(METHYL)PENTANOATE: Similar structure but with a methyl group instead of a trifluoromethyl group.
METHYL 3-ACETYL-2-BENZENESULFONAMIDO-4-OXO-2-(CHLORO)PENTANOATE: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in METHYL 3-ACETYL-2-BENZENESULFONAMIDO-4-OXO-2-(TRIFLUOROMETHYL)PENTANOATE imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its potential as a drug candidate. The trifluoromethyl group also increases the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach its target sites.
Properties
Molecular Formula |
C15H16F3NO6S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 3-acetyl-2-(benzenesulfonamido)-4-oxo-2-(trifluoromethyl)pentanoate |
InChI |
InChI=1S/C15H16F3NO6S/c1-9(20)12(10(2)21)14(13(22)25-3,15(16,17)18)19-26(23,24)11-7-5-4-6-8-11/h4-8,12,19H,1-3H3 |
InChI Key |
LPWOAHDAPGPQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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